

Role of ethylene carbonate in the formation of solid electrolyte interphase (SEI)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylene carbonate*

Cat. No.: *B133899*

[Get Quote](#)

Application Notes & Protocols

Topic: Role of **Ethylene Carbonate** in the Formation of Solid Electrolyte Interphase (SEI)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Solid Electrolyte Interphase (SEI) is a critical component in lithium-ion batteries (LIBs), forming a passivation layer on the anode surface during the initial charging cycles. This layer is essential for the long-term stability and performance of the battery, as it prevents further electrolyte decomposition while allowing for the transport of lithium ions. **Ethylene carbonate** (EC) is a key solvent in the electrolyte of most commercial LIBs, primarily due to its ability to form a stable and effective SEI. The decomposition of EC at the anode surface leads to the formation of a complex mixture of organic and inorganic compounds that constitute the SEI.^[1] ^[2]^[3] A stable SEI layer restricts electron tunneling, preventing further electrolyte reduction and ensuring the longevity of the battery.^[4] The composition and properties of the SEI are highly dependent on the electrolyte formulation and the operating conditions of the battery.^[5]

Mechanism of EC-Based SEI Formation

The formation of the SEI from EC is a complex electrochemical process that occurs at potentials below 0.8 V vs Li⁺/Li.^[2] The reduction of EC can proceed through two primary pathways: a one-electron reduction and a two-electron reduction.

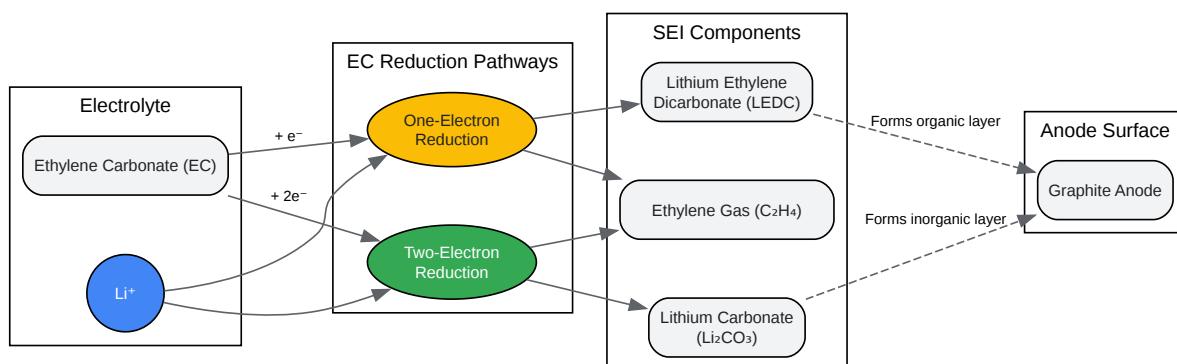
2.1. One-Electron Reduction Pathway:

In this pathway, an EC molecule accepts a single electron, leading to the opening of the carbonate ring and the formation of a radical anion. This radical anion can then dimerize to form lithium ethylene dicarbonate (LEDC), a major organic component of the SEI.[6] This process also generates ethylene gas.[2]

2.2. Two-Electron Reduction Pathway:

The two-electron reduction of EC involves the transfer of two electrons, resulting in the formation of a carbonate anion (CO_3^{2-}) and ethylene gas.[7][8][9] The carbonate anion readily reacts with lithium ions to form lithium carbonate (Li_2CO_3), a key inorganic component of the SEI.[7][8][9]

The competition between these two pathways is influenced by factors such as the electrode potential and the concentration of EC.[2] Computational studies suggest that the presence of Li^+ cations significantly stabilizes the intermediates in both reduction pathways.[7][8]


Key SEI Components Derived from EC:

The decomposition of EC and subsequent reactions lead to a variety of products that form the SEI. The primary components include:

- Inorganic Species:
 - Lithium Carbonate (Li_2CO_3)[2][7][8][9]
 - Lithium Oxide (Li_2O)
 - Lithium Fluoride (LiF) - primarily from the decomposition of the LiPF_6 salt, but its formation can be influenced by the electrolyte solvent.[10]
- Organic Species:
 - Lithium Ethylene Dicarbonate (LEDC) ($(\text{CH}_2\text{OCO}_2\text{Li})_2$)[2][8][9]
 - Poly(ethylene oxide) (PEO)-like polymers[11]

- Lithium alkyl carbonates[12]
- Oligomers of ethylene oxide and carbonate fragments[13]

The SEI is often described as a mosaic, multi-layer structure with an inner, denser inorganic layer and an outer, more porous organic layer.[14][15]

[Click to download full resolution via product page](#)

Caption: Mechanism of SEI formation from **ethylene carbonate**.

Quantitative Data on EC-based SEI

The properties of the SEI, such as its thickness and composition, are crucial for battery performance. The following tables summarize quantitative data related to the EC-based SEI.

Table 1: Electrochemical Properties of **Ethylene Carbonate**

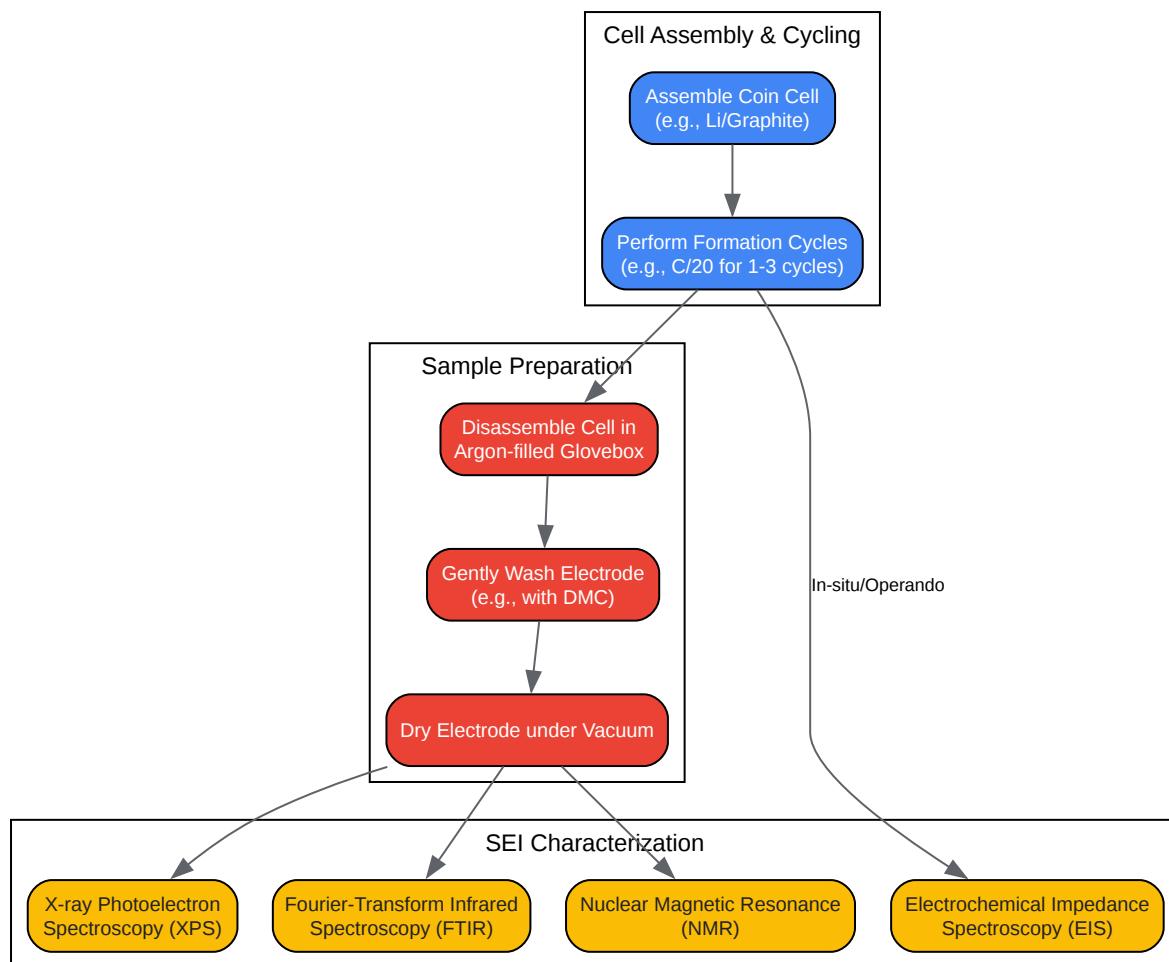

Property	Value	Notes
Reduction Potential	~0.8 V vs Li ⁺ /Li	Onset of significant EC reduction and SEI formation on graphite anodes.[2][16]
1.3 - 1.4 V vs Li ⁺ /Li	Reduction potential in pure EC solvent, which is lowered in the presence of linear carbonates. [16]	
Oxidation Potential	> 5.5 V vs Li ⁺ /Li	Generally stable against oxidation at typical cathode potentials.[17]

Table 2: Composition and Thickness of EC-derived SEI

Parameter	Typical Value(s)	Influencing Factors
SEI Thickness	10 - 50 nm	Electrolyte composition, cycling conditions, electrode material.[4][14]
Li ₂ CO ₃ Content	Varies	Higher in the inner layer of the SEI. Formation favored by the two-electron pathway.[14]
LEDC Content	Varies	A major component of the outer, organic layer of the SEI. [2][14]
LiF Content	Varies	Primarily from LiPF ₆ salt decomposition, but its distribution is affected by the solvent.[10]

Experimental Protocols for SEI Characterization

Characterizing the SEI is challenging due to its sensitivity to air and moisture.^[4] A combination of in-situ/operando and ex-situ techniques is often employed.

[Click to download full resolution via product page](#)

Caption: General workflow for SEI characterization experiments.

4.1. Protocol for Ex-situ X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the SEI components.^[4]

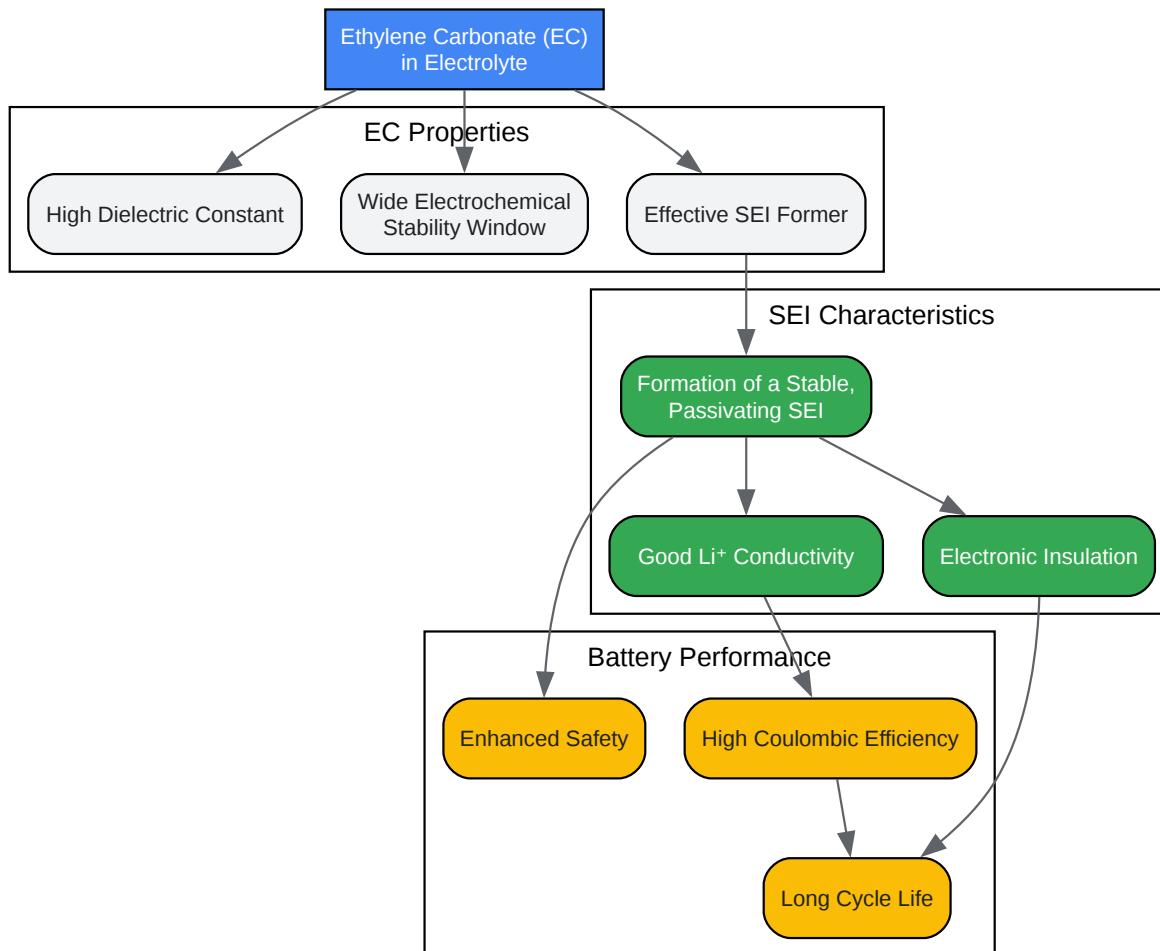
- Cell Cycling and Disassembly:
 - Cycle a lithium-ion cell with an EC-based electrolyte for the desired number of formation cycles (e.g., 1-3 cycles at a C/20 rate).
 - Carefully disassemble the cell in an argon-filled glovebox to prevent exposure of the electrode to air and moisture.
- Electrode Preparation:
 - Gently rinse the harvested anode with an appropriate solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte.
 - Dry the electrode under vacuum.
- XPS Analysis:
 - Transfer the dried electrode to the XPS chamber using an air-tight transfer vessel.
 - Acquire survey spectra to identify the elements present on the surface.
 - Obtain high-resolution spectra for key elements (C 1s, O 1s, Li 1s, F 1s) to identify chemical species.
 - Use appropriate charge correction (e.g., referencing the adventitious carbon C 1s peak at 284.8 eV).
 - Perform depth profiling using an argon ion gun to analyze the composition at different depths of the SEI.

4.2. Protocol for In-situ Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to probe the electrochemical properties of the SEI, such as its ionic conductivity and charge transfer resistance.

- Cell Assembly:
 - Assemble a three-electrode cell with a reference electrode (e.g., lithium metal) to accurately measure the anode potential.
- EIS Measurement during Formation:
 - Connect the cell to a potentiostat with an EIS module.
 - During the first discharge (lithiation of the anode), periodically perform EIS measurements at different state-of-charge (SOC) or voltage points.
 - Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
- Data Analysis:
 - Model the resulting Nyquist plots using an appropriate equivalent electrical circuit to extract parameters such as the SEI resistance (R_{SEI}) and the charge transfer resistance (R_{ct}).
 - Track the evolution of these parameters as the SEI forms and evolves.

4.3. Protocol for Ex-situ Fourier-Transform Infrared (FTIR) Spectroscopy


FTIR spectroscopy is used to identify the functional groups of the organic components within the SEI.

- Sample Preparation:
 - Prepare the electrode as described for XPS analysis (cycling, disassembly, washing, and drying).
 - Scrape the SEI layer from the electrode surface inside the glovebox.
- FTIR Analysis:
 - Mix the scraped SEI powder with KBr powder and press it into a pellet.

- Alternatively, use an Attenuated Total Reflectance (ATR)-FTIR setup for direct analysis of the electrode surface.
- Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Spectral Interpretation:
 - Identify characteristic peaks corresponding to the vibrational modes of expected SEI components (e.g., C=O stretching in carbonates, C-O stretching in ethers).

Logical Relationships and Summary

The role of **ethylene carbonate** in SEI formation is multifaceted and critical for the performance of lithium-ion batteries. The following diagram illustrates the logical relationships between EC properties and battery performance.

[Click to download full resolution via product page](#)

Caption: Logical flow from EC properties to battery performance.

In summary, **ethylene carbonate**'s high dielectric constant facilitates the dissolution of lithium salts, while its wide electrochemical stability window makes it suitable for use with high-voltage cathodes. Most importantly, its ability to form a stable, ionically conductive, and electronically insulating SEI on the anode surface is the primary reason for its widespread use in lithium-ion batteries. Understanding the mechanisms of SEI formation and having robust protocols for its characterization are essential for the continued development of advanced energy storage systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. energsoft.com [energsoft.com]
- 4. ossila.com [ossila.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theoretical studies to understand surface chemistry on carbon anodes for lithium-ion batteries: reduction mechanisms of ethylene carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theoretical studies to understand surface chemistry on carbon anodes for lithium-ion batteries: reduction mechanisms of ethylene carbonate. | Semantic Scholar [semanticscholar.org]
- 10. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR Study of the Degradation Products of Ethylene Carbonate in Silicon-Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toward Operando Characterization of Interphases in Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the redox decomposition of ethylene carbonate–propylene carbonate in Li-ion batteries - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00847H [pubs.rsc.org]

- To cite this document: BenchChem. [Role of ethylene carbonate in the formation of solid electrolyte interphase (SEI)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133899#role-of-ethylene-carbonate-in-the-formation-of-solid-electrolyte-interphase-sei>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com